molecular formula C22H20N6O B2943235 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2199139-06-3

2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Katalognummer: B2943235
CAS-Nummer: 2199139-06-3
Molekulargewicht: 384.443
InChI-Schlüssel: CALQIHVOVFSENO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H20N6O and its molecular weight is 384.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one (often abbreviated as DMPY) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMPY, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Structural Overview

DMPY features a unique structure characterized by:

  • A dihydropyridazinone core
  • An azetidine moiety
  • A quinoxaline derivative

These structural components suggest a range of possible interactions with biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Preliminary studies indicate that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of quinoxaline have been shown to act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. In vitro assays demonstrated that DMPY could potentially inhibit cell proliferation in various cancer cell lines, including HepG-2 and MCF-7, similar to other quinoxaline derivatives .

Antimicrobial Activity

Compounds with azetidine and pyridazine structures have historically shown promising antimicrobial effects. Research indicates that derivatives of azetidinones possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. DMPY's structural analogs have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that DMPY may also exhibit similar properties .

Enzyme Inhibition

DMPY may interact with specific enzymes involved in cellular signaling pathways. The presence of multiple heterocycles allows for potential enzyme inhibition, which could lead to therapeutic applications in metabolic disorders or cancer treatment. For example, studies on related compounds indicate that they can inhibit key enzymes involved in cancer progression and metabolic syndromes .

The proposed mechanism of action for DMPY involves:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways, leading to reduced tumor growth.
  • Induction of Apoptosis : Studies on related quinoxaline derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as BAX and Bcl-2 .
  • Antimicrobial Mechanisms : The exact mechanisms remain to be elucidated, but structural similarities to known antimicrobial agents suggest potential disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Comparative Analysis

To better understand the biological activity of DMPY, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
DMPYDihydropyridazinoneModerate (in vitro)Potential (needs validation)
Quinoxaline DerivativesQuinoxaline-basedHigh (VEGFR-2 inhibitors)Moderate
Azetidinone DerivativesAzetidine-basedLow to ModerateHigh

Case Studies

  • VEGFR-2 Inhibition : A study on 3-methylquinoxaline derivatives demonstrated significant inhibition of VEGFR-2, leading to reduced tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Efficacy : Research evaluating azetidinone derivatives showed promising results against E. coli and S. aureus, with some compounds achieving MIC values lower than standard antibiotics .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The azetidine ring and quinoxaline moiety in the compound are potential sites for nucleophilic substitution. For example:

Reaction Type Reagents/Conditions Product Reference
Aromatic substitutionChlorinating agents (e.g., POCl₃)Introduction of chlorine at the quinoxaline C-7 position
Ring-opening of azetidineHCl in THFFormation of amino alcohol derivatives via azetidine ring cleavage
  • The azetidine ring (3-membered N-heterocycle) demonstrates strain-driven reactivity, enabling ring-opening under acidic conditions to yield linear amines or alcohols .

  • Electrophilic substitution on the quinoxaline ring is favored at electron-deficient positions (e.g., C-6 or C-7).

Oxidation and Reduction Reactions

The dihydropyridazinone core is redox-active:

Reaction Type Reagents/Conditions Product Reference
OxidationKMnO₄ in acidic mediumConversion of dihydropyridazinone to pyridazinone
ReductionH₂/Pd-CSaturation of the pyridazine ring to tetrahydropyridazine
  • Oxidation of the dihydropyridazinone moiety removes the double bond, forming a fully aromatic pyridazinone system .

  • Hydrogenation reduces the pyridazine ring, enhancing solubility and altering biological activity .

Cycloaddition and Rearrangement Reactions

The compound’s fused heterocycles participate in cycloadditions:

Reaction Type Reagents/Conditions Product Reference
[3+2] CycloadditionNitrile oxidesFormation of isoxazoline-fused derivatives
EpoxidationmCPBA (meta-chloroperbenzoic acid)Spiro-epoxide intermediates rearranging to azetidin-3-ones
  • The azetidine ring’s strained geometry facilitates epoxidation, leading to spiropentane intermediates that rearrange into functionalized azetidinones .

Functional Group Transformations

Key transformations involving peripheral groups:

Reaction Type Reagents/Conditions Product Reference
Ester hydrolysisNaOH in aqueous THFCarboxylic acid derivative from ester cleavage
Amide couplingEDC/HOBtConjugation with peptides or other amines
  • The methyl group on the quinoxaline ring can undergo oxidation to a carboxylic acid under strong oxidizing conditions .

Biological Interaction Pathways

While not a direct chemical reaction, the compound’s interactions with biological targets are critical:

Target Interaction Biological Effect Reference
Kinase enzymesCompetitive inhibitionAntiproliferative activity in cancer cell lines
Bacterial topoisomerasesDNA gyrase bindingAntibacterial effects

Eigenschaften

IUPAC Name

2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-15-22(25-20-7-3-2-6-19(20)24-15)27-12-16(13-27)14-28-21(29)9-8-18(26-28)17-5-4-10-23-11-17/h2-11,16H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALQIHVOVFSENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.